molecular formula C17H18N4O3S B136843 Zinviroxime CAS No. 72301-78-1

Zinviroxime

Cat. No. B136843
CAS RN: 72301-78-1
M. Wt: 358.4 g/mol
InChI Key: IWKXBHQELWQLHF-SILNSSARSA-N
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Description

Zinviroxime is a chemical compound . It is a component of Viroxime, an unseparated synthetic mixture of Zinviroxime and Enviroxime in a relatively constant 1:1 ratio .


Molecular Structure Analysis

Zinviroxime has a molecular formula of C17H18N4O3S and a molecular weight of 358.41 .


Physical And Chemical Properties Analysis

Zinviroxime has a molecular formula of C17H18N4O3S and a molecular weight of 358.41 .

Scientific Research Applications

Application in Antiviral Potency Enhancement

Zinviroxime, identified as abacavir in scientific research, has been a subject of significant interest due to its application in enhancing antiviral potency. McGuigan et al. (2005) explored the application of pronucleotide (ProTide) technology to abacavir, leading to a substantial increase in anti-HIV potency. This enhancement was quantified as a 28- to 60-fold increase compared to the parent compound. The study highlighted the pronounced improvement in the levels of carbovir triphosphate formed in cells in response to the abacavir ProTide, underlining the potential of ProTide technology in antiviral applications (McGuigan et al., 2005).

Metabolic Activation and Resistance Insights

Research by Walsh et al. (2002) provided insights into the metabolic activation of abacavir by human liver cytosol and various human alcohol dehydrogenase isozymes. The study emphasized the role of these isozymes in mediating the metabolism of abacavir to its acid metabolite and highlighted the formation of non-extractable abacavir protein residues. This research contributes to a deeper understanding of the metabolic pathways and potential resistance mechanisms associated with abacavir use (Walsh et al., 2002).

Molecular Mechanism of Inhibition and Drug Resistance

Ray et al. (2002) delved into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate, a metabolite of abacavir. Their study detailed how abacavir, metabolized to carbovir triphosphate, acts as a chain terminator in DNA synthesis by targeting HIV-1 reverse transcriptase. This research provided novel insights into the structure-activity relationships of nucleoside-based inhibitors and the discovery of new prodrugs to combat drug-resistant HIV-1 strains (Ray et al., 2002).

Safety And Hazards

Zinviroxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin corrosion .

properties

IUPAC Name

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXBHQELWQLHF-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024511
Record name (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinviroxime

CAS RN

72301-78-1
Record name Zinviroxime [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINVIROXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RJ Bopp, DJ Miner - Journal of Pharmaceutical Sciences, 1982 - Wiley Online Library
A simple and specific method has been developed for determination of enviroxime in biological samples. Enviroxime, a substituted benzimidazole, its coisomer zinviroxime, and the …
Number of citations: 11 onlinelibrary.wiley.com
DJ Miner, MJ Skibic, RJ Bopp - Journal of liquid chromatography, 1983 - Taylor & Francis
… Enviroxime and zinviroxime were chromatographed on an octylsilane column (Zorbax C8, Dupont … chromatography of enviroxime and zinviroxime-containing biological extracts (1). …
Number of citations: 12 www.tandfonline.com
DJ Miner - Analytica Chimica Acta, 1982 - Elsevier
… The impetus for the work described here came from observations made during the determination of enviroxime and zinviroxime in biological media by liquid chromatography with …
Number of citations: 19 www.sciencedirect.com
RJ Phillpotts, DC Delong, J Wallace, RW Jones… - The Lancet, 1981 - Elsevier
In vitro studies have shown the compound 2-amino-1-(isopropyl sulphonyl)-6-benzimidazole phenyl ketone oxime (enviroxime) to be highly active against rhinoviruses. 48 volunteers …
Number of citations: 108 www.sciencedirect.com
M Ogata, H Matsumoto, S Shimizu, S Kida… - Journal of medicinal …, 1986 - ACS Publications
… of 69 was comparable to zinviroxime, and chemotherapeutic indices of the compound in either polio- or rhinoviruses were superior to that of zinviroxime and enviroxime. Studies on the …
Number of citations: 18 pubs.acs.org
P Kovacic - Current medicinal chemistry, 2003 - ingentaconnect.com
Evidence indicates that nerve gas toxins operate in ways in addition to inhibition of acetylcholine esterase. Alternative bioactivities are discussed with focus on electron transfer. The …
Number of citations: 129 www.ingentaconnect.com
NN Niufar, FL Haycock, JL Wesemann… - Revista de la …, 2002 - scielo.org.mx
To determine which structural features may favor electron transfer in biological systems, cyclic voltammetric studies were carried out on conjugated aliphatic ketone, oxime, and imine …
Number of citations: 20 www.scielo.org.mx
P Kovacic, R Somanathan - Oxidative Stress: Diagnostics …, 2015 - ACS Publications
Viral infections are a major health problem, including hepatitis C. An adverse factor comprises serious side effects brought about by conventional therapy. A generally accepted …
Number of citations: 0 pubs.acs.org
RF Schinazi, WH Prusoff - Pediatric Clinics of North America, 1983 - Elsevier
Viral infections are among the greatest causes of human morbidity and occasional fatality. The use of viral vaccines has prevented or eradicated some viral infections. However, there …
Number of citations: 13 www.sciencedirect.com
P Diagnostics - ACS Publications
… , 227, 227f Faldaprevir drug, 226, 226f introduction, 221 conjugated iminium, resonance stabilization, 223s superoxide, ROS, 223s superoxide via ET, 222s oximes, 223 Zinviroxime …
Number of citations: 0 pubs.acs.org

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